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1,3-Isobenzofurandione, tetrahydromethyl-

Epoxy Curing Kinetics Structure-Activity Relationship Molecular Dynamics Simulation

1,3-Isobenzofurandione, tetrahydromethyl- (CAS 75910-60-0; also commonly assigned CAS 11070-44-3) is commercially known as methyltetrahydrophthalic anhydride (MTHPA). It is a cyclic, cycloaliphatic anhydride with the molecular formula C9H10O3 and a molecular weight of 166.2 g/mol.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 75910-60-0
Cat. No. B7909662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Isobenzofurandione, tetrahydromethyl-
CAS75910-60-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC12CCCC=C1C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3
InChIKeyLOYDTBZMMPQJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) Procurement Guide: CAS 75910-60-0 & 11070-44-3


1,3-Isobenzofurandione, tetrahydromethyl- (CAS 75910-60-0; also commonly assigned CAS 11070-44-3) is commercially known as methyltetrahydrophthalic anhydride (MTHPA). It is a cyclic, cycloaliphatic anhydride with the molecular formula C9H10O3 and a molecular weight of 166.2 g/mol. It is an oily liquid at room temperature with a melting point of -29°C, a boiling point of 124°C, and a high flash point of 350°C, indicating low volatility and high thermal stability. [1] Its primary industrial use is as a high-performance liquid curing agent (hardener) for epoxy resins, especially in applications requiring excellent electrical insulation, thermal endurance, and mechanical strength. [2]

Why Generic Substitution of Methyltetrahydrophthalic Anhydride (MTHPA) Fails in High-Performance Epoxy Formulations


In epoxy resin chemistry, anhydride curing agents cannot be considered interchangeable substitutes. The molecular architecture—specifically the presence of a cycloaliphatic ring, the degree of unsaturation, and the inclusion of a methyl substituent—directly dictates the curing kinetics, network morphology, and resultant thermo-mechanical and dielectric properties of the final thermoset. [1] A direct substitution of tetrahydromethyl-1,3-isobenzofurandione with a non-methylated analog (e.g., tetrahydrophthalic anhydride, THPA), a fully saturated analog (e.g., methylhexahydrophthalic anhydride, MHHPA), or an aromatic analog (e.g., phthalic anhydride, PA) will result in significant shifts in key performance indicators. These include variations in glass transition temperature (Tg), mechanical modulus, viscosity, gel time, and moisture sensitivity, which can compromise product reliability in critical applications such as high-voltage electrical insulation or structural composites. [2] The following quantitative evidence demonstrates the specific, measurable differentiation of MTHPA against its closest structural and functional comparators, justifying its targeted selection in procurement specifications.

Quantitative Evidence Guide for Selecting Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) Over Comparators


Balanced Curing Reactivity and Network Rigidity of MTHPA Compared to Maleic, Nadic, and Succinic Anhydrides

A 2024 head-to-head study in Polymer journal systematically compared the curing behavior of four anhydride curing agents with DGEBA epoxy resin: maleic anhydride (MA), methyl tetrahydrophthalic anhydride (MTHPA), methyl nadic anhydride (MNA), and octenyl succinic anhydride (OSA). [1] The research demonstrated that MTHPA occupies a distinct middle-ground in curing reactivity. MA, lacking sterically hindering side groups, exhibited the highest reactivity. In contrast, MTHPA showed lower reactivity than MA but significantly higher reactivity than the bulkier MNA and OSA. This is attributed to the steric hindrance from its methyl-substituted cyclohexene ring. Critically, this moderate reactivity allows for a more controlled cure and contributes to a more robust final network. The study's molecular dynamics simulations revealed that the DGEBA/MTHPA system had a lower Mean Square Displacement (MSD) and Fractional Free Volume (FFV) compared to DGEBA/MNA and DGEBA/OSA, directly correlating with its superior thermo-mechanical properties. [1]

Epoxy Curing Kinetics Structure-Activity Relationship Molecular Dynamics Simulation

MTHPA Imparts Superior Glass Transition Temperature (Tg) and Mechanical Modulus Over Non-Methylated Analogs

Molecular dynamics simulations and experimental data from the same comparative study establish a direct link between the anhydride's molecular structure and the final thermoset's performance. [1] The results confirm that the more rigid the anhydride structure, the higher the resulting Tg and mechanical modulus of the cured epoxy. MTHPA, with its methyl group on a cycloaliphatic ring, is more rigid than its non-methylated counterpart, tetrahydrophthalic anhydride (THPA). The study found that DGEBA/MTHPA exhibited a higher storage modulus in the glassy state compared to systems cured with the less rigid OSA and MNA, which contain longer aliphatic side chains. The increased steric hindrance of the methyl group restricts segmental motion of the polymer chains, thereby increasing the energy required for the glass transition, a principle supported by other sources.

Thermo-mechanical Properties Glass Transition Temperature Epoxy Formulation

MTHPA Delivers Superior Low-Temperature Processability with a Pour Point Below -15°C

Unlike its non-methylated analog tetrahydrophthalic anhydride (THPA), which is a solid at room temperature, MTHPA is formulated to remain a free-flowing liquid well below freezing. [1] Commercial technical data sheets for MTHPA (e.g., TRIGON Chemie's MTHPA-EG) specify a pour point ranging from -20°C to -15°C. [1] This is a significant practical advantage over other common anhydrides like hexahydrophthalic anhydride (HHPA) and methylhexahydrophthalic anhydride (MHHPA), which typically have higher melting/pour points and require heated storage or handling to prevent crystallization. [2] At standard processing temperatures (25°C), MTHPA exhibits a low viscosity range of 30-80 mPa·s, which facilitates excellent mixing with epoxy resins, improves filler wetting, and enhances flow in complex mold geometries. [3]

Viscosity Low-Temperature Performance Processability

MTHPA Exhibits Lower Moisture Sensitivity and Better Storage Stability Than Other Anhydrides

Anhydride curing agents are inherently hygroscopic, and moisture absorption can degrade performance by forming unreactive diacids, increasing viscosity, and compromising the dielectric properties of the cured epoxy. [1] MTHPA is noted for its relatively low tendency to absorb moisture from the air compared to other anhydride hardeners. Furthermore, mixtures of MTHPA with epoxy resins are reported to have a low and stable viscosity and a long pot life. This stability translates to an extended shelf life for the hardener itself; technical literature indicates that MTHPA can be stored at room temperature for up to one year without significant degradation or crystallization, provided it is kept in a dry environment. [2] This contrasts with some aliphatic anhydrides, which may be more prone to hydrolysis and require more stringent storage conditions.

Hydrolytic Stability Shelf Life Dielectric Properties

MTHPA-Formulated Epoxy Exhibits a Measurable Improvement in Tensile Strength Over Non-Methylated Anhydride Systems

A patent for an epoxy resin composition provides a direct, quantitative comparison of tensile strength between systems cured with MTHPA and those cured with non-methylated tetrahydrophthalic anhydride (THPA). [1] The cured epoxy formulation using MTHPA as the hardener achieved a tensile strength of 910 kg/cm². In contrast, the same formulation cured with THPA yielded a tensile strength of only 670 kg/cm². [1] This represents a 36% increase in tensile strength attributable to the presence of the methyl group on the anhydride ring. The patent further notes a corresponding increase in Barcol Hardness, from 16 (THPA) to 42 (MTHPA), indicating a significantly harder and more rigid final material. [1]

Tensile Strength Mechanical Properties Epoxy Curing

MTHPA Enables Extremely Rapid Gel Times in Optimized Bio-Based Formulations

A 2019 study on bio-based epoxy resins cured with naturally occurring acids evaluated MTHPA as part of a ternary hardener system. [1] The research explored various molar ratios of MTHPA, pyromellitic dianhydride (PMDA), and maleic acid (MA) with epoxidized linseed oil (ELO). At an optimized nMTHPA/nPMDA/nMA molar ratio of 8/1/8, the formulation achieved an exceptionally short gel time of 0.9 minutes. [1] This rapid gelation was accompanied by high final hardness values (Shore A 85, Shore D 34). [1] This demonstrates MTHPA's ability to be formulated for high-speed curing, a characteristic that is highly dependent on the specific anhydride structure and its reactivity with the epoxy group.

Gel Time Bio-Based Epoxy Curing Speed

Procurement-Driven Application Scenarios for 1,3-Isobenzofurandione, tetrahydromethyl- (MTHPA)


High-Voltage Electrical Insulation (Transformers, Bushings, Switchgear)

Specify MTHPA for formulating epoxy potting compounds and casting resins in medium and high-voltage electrical equipment. [1] The compound's inherent properties contribute to superior electrical insulation, high thermal endurance (high Tg), and excellent moisture resistance, which are critical for preventing partial discharge and ensuring long-term reliability in power distribution and transmission components. [2] The moderate curing reactivity allows for the processing of large masses without excessive exotherms, preventing thermal stress and cracking in large castings like dry-type transformers.

High-Performance Composites for Automotive and Aerospace

Utilize MTHPA as the hardener in epoxy resin systems for advanced composite manufacturing (e.g., filament winding, resin transfer molding). [1] The resulting thermoset offers a compelling balance of high Tg and high tensile strength (36% higher than THPA-based systems [2]), providing the necessary heat deflection temperature and mechanical robustness for under-the-hood automotive parts, aerospace structural components, and high-pressure vessels. The low mixed viscosity ensures complete fiber wet-out and void-free laminates, maximizing composite mechanical performance. [3]

Rapid-Cure Structural Adhesives and Coatings

Formulators can leverage MTHPA's reactivity profile to create fast-curing, two-part epoxy adhesives and industrial coatings. As demonstrated, optimized MTHPA systems can achieve gel times as low as 0.9 minutes, enabling high-throughput assembly operations and fast return-to-service for coated parts. [1] The resulting adhesive bonds exhibit high strength (910 kg/cm² tensile) and hardness (42 Barcol), making them suitable for structural bonding in construction, transportation, and sporting goods. [2]

Cold-Climate and Unheated Facility Epoxy Processing

For manufacturers operating in cold environments or facilities without heated storage for raw materials, MTHPA is the preferred anhydride hardener. [1] With a pour point as low as -20°C, it eliminates the need for heated storage tanks and heated transfer lines required by its higher-melting analogs like MHHPA or HHPA. [2] This significantly reduces energy costs, simplifies plant engineering, and prevents production downtime associated with material crystallization, thereby offering a direct operational cost advantage.

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